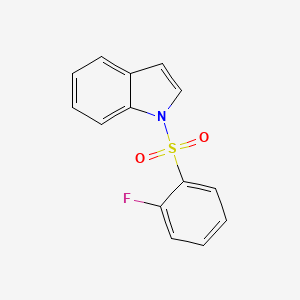
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Fluorophenyl)sulfonyl)-1H-indole is a chemical compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to an indole ring. The unique structure of 1-((2-Fluorophenyl)sulfonyl)-1H-indole makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenyl)sulfonyl)-1H-indole typically involves the reaction of 2-fluorobenzenesulfonyl chloride with indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base used can be triethylamine or pyridine, which helps in the deprotonation of the indole, facilitating the nucleophilic attack on the sulfonyl chloride.
Industrial Production Methods
Industrial production of 1-((2-Fluorophenyl)sulfonyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization or chromatography for purification. The choice of solvents and reagents would also be made considering cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Fluorophenyl)sulfonyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivative without the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-((2-Fluorophenyl)sulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The indole ring can interact with various biological receptors, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
1-((2-Bromophenyl)sulfonyl)-1H-indole: Contains a bromine atom instead of fluorine.
1-((2-Methylphenyl)sulfonyl)-1H-indole: Has a methyl group instead of fluorine.
Uniqueness
1-((2-Fluorophenyl)sulfonyl)-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
530116-14-4 |
|---|---|
Molekularformel |
C14H10FNO2S |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)sulfonylindole |
InChI |
InChI=1S/C14H10FNO2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H |
InChI-Schlüssel |
IRLBXZGSIMGUSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


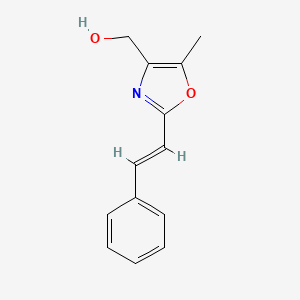
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)



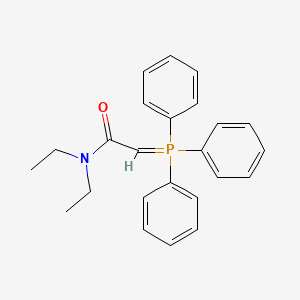
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
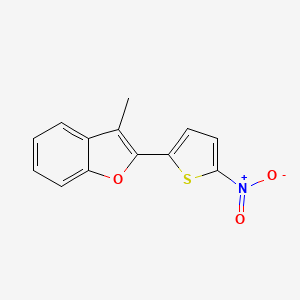


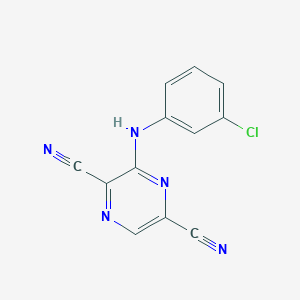
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
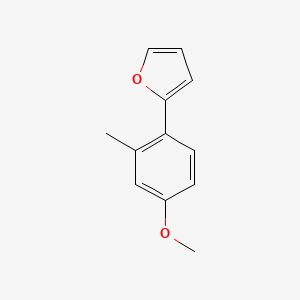
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
